BENGHE Foundational & Exploratory

Check Availability & Pricing

Allosteric inhibition of SIRT2 by FLS-359

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FLS-359

Cat. No.: B15585466

An In-depth Technical Guide on the Allosteric Inhibition of SIRT2 by FLS-359

Introduction

Sirtuin 2 (SIRT2), an NAD*-dependent deacylase, has emerged as a significant therapeutic
target for a range of diseases, including viral infections and cancer. This document provides a
comprehensive technical overview of FLS-359, a novel small molecule that acts as an allosteric
inhibitor of SIRT2. Biochemical, structural, and cellular studies have demonstrated that FLS-
359 binds to SIRT2, selectively inhibiting its deacetylase activity and exhibiting broad-spectrum
antiviral properties.[1][2] This guide is intended for researchers, scientists, and drug
development professionals interested in the mechanism of action and experimental validation
of SIRT2 inhibitors.

Core Mechanism of FLS-359

FLS-359, with the chemical name 7-(2,4-dimethyl-1H-imidazol-1-yl)-2-(5-{[4-(1H-pyrazol-1-
yl)phenyllmethyl}-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline, is a potent and selective
allosteric inhibitor of SIRT2.[1][3] X-ray crystallography studies have revealed that FLS-359
binds to the "extended C (EC) pocket" of SIRT2.[1][4] This binding induces a conformational
change in the enzyme, rearranging the active site and thereby reducing the rate of
deacetylation without directly competing with the NAD* cofactor or the acetylated substrate.[1]
[5] This allosteric mechanism is consistent with kinetic studies showing that the inhibition is not
highly dependent on the concentration of either NAD™* or the peptide substrate.[1][3]

A key characteristic of FLS-359's interaction with SIRT2 is its substrate selectivity. While it
effectively inhibits the deacetylation of substrates like a-tubulin, it does not block the
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demyristoylation activity of SIRT2.[1][5][6] This partial and selective inhibition may contribute to

its favorable therapeutic profile, avoiding the potential host cell toxicity associated with

complete enzymatic ablation.[6]

Quantitative Data Summary

The inhibitory effects of FLS-359 on SIRT2 have been quantified through various biochemical

and cellular assays. The data below is summarized from published studies.

Ke
Assay Type Target Substrate v Value Reference
Parameter
Biochemical Ac-H3KoWW
o SIRT2 , ICso0 ~3 pM [5]1[7]
Inhibition peptide
Ac-HzKoWW
SIRT1 _ ICs0 >100 pM [51[7]
peptide
Ac-HsKoWW
SIRT3 _ ICso0 >100 pM [5][7]
peptide
Myr-HsKoWW o o
SIRT2 ) Activity No inhibition [1][5]
peptide
Target Thermal Shift +1.4°C @
SIRT2 - [7]
Engagement (ATm) 6.25 uM
Thermal Shift +2.0°C @
SIRT2 - [7]
(ATm) 12.5 uM
Cellular o-tubulin ~3-fold in
o ) - Fold Increase [5]
Activity acetylation HepG2 cells
Dramatic
c-Myc protein reduction in
- Effect [5]
level MDA-MB-231
cells
o Human
Antiviral ] ICso (Spread 0.466 £ 0.203
o Cytomegalovi - [1]
Activity Assay) uM
rus (HCMV)
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Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of SIRT2 inhibition by FLS-359 and its
downstream cellular consequences.
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Caption: Allosteric inhibition of SIRT2 by FLS-359 prevents the deacetylation of a-tubulin.
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Caption: Logical flow of FLS-359 binding to the SIRT2 EC pocket, leading to inhibition.
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The
following sections outline the protocols for key experiments used to characterize FLS-359.

SIRT2 Deacetylase Inhibition Assay

This assay quantifies the ability of FLS-359 to inhibit the enzymatic activity of SIRT2.

e Reagents and Materials:

o

Recombinant human SIRT1, SIRT2, and SIRT3 proteins.[3]

[e]

Substrate peptide: Ac-HzKoWW.[7]

o

Cofactor: Nicotinamide adenine dinucleotide (NAD).[3]

[¢]

FLS-359 serially diluted in appropriate solvent (e.g., DMSO).

Reaction buffer.

o

[e]

Mass spectrometer for detection.
e Procedure:

o Prepare reaction mixtures containing recombinant SIRT2 protein, the Ac-HsKoWW peptide
(e.g., atiits Km of 5 uM), and varying concentrations of NAD* (e.g., 50 uM to 500 puM).[1][3]

o Add serially diluted FLS-359 or solvent control to the reaction mixtures.

o Initiate the enzymatic reaction by adding NAD* and incubate at a controlled temperature
(e.g., 37°C) for a defined period.

o Stop the reaction (e.g., by adding a quenching agent).

o Analyze the reaction products using mass spectrometry to quantify the amount of
deacetylated peptide formed.[7]
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o Calculate the percentage of inhibition at each FLS-359 concentration relative to the
solvent control.

o Determine the ICso value by fitting the dose-response data to a suitable equation.

o Perform counter-screening against SIRT1 and SIRT3 to assess selectivity.[3][7]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of FLS-359 to SIRT2 in a cellular context or with
purified protein.

o Reagents and Materials:

[¢]

Recombinant human SIRT2 protein (e.g., 2.5 uM).[3]

[e]

FLS-359 at various concentrations (e.g., 6.25 uM, 12.5 uM).[3]

[e]

Phosphate-buffered saline (PBS) or appropriate buffer.

(¢]

PCR tubes and a thermal cycler.

[¢]

Centrifuge, SDS-PAGE gels, and Western blotting reagents.

[¢]

Anti-SIRT2 antibody.

e Procedure:

o

Incubate the recombinant SIRT2 protein with either FLS-359 or a vehicle control for a set
time.[1]

o Aliquot the mixtures into PCR tubes and heat them across a range of temperatures using
a thermal cycler (e.g., from 37°C to 65°C) to induce denaturation.

o After heating, cool the samples and centrifuge at high speed to pellet the aggregated,
denatured protein.

o Carefully collect the supernatant containing the soluble, non-denatured protein.
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o Analyze the amount of soluble SIRT2 remaining in the supernatant by SDS-PAGE and
Western blotting using an anti-SIRT2 antibody.

o Plot the fraction of soluble protein against temperature for each condition (control vs. FLS-
359).

o The shift in the midpoint transition temperature (Tm) indicates ligand binding and
stabilization of the protein.[7]
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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

X-ray Crystallography
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Determining the co-crystal structure provides definitive evidence of the binding mode and
interactions between FLS-359 and SIRT2.

e Protein and Ligand Preparation:
o Express and purify high-quality, crystallizable recombinant human SIRT2 protein.
o Prepare a solution of FLS-359.

o Crystallization:
o Mix the purified SIRT2 protein with a molar excess of FLS-359.

o Screen for crystallization conditions using techniques such as hanging-drop or sitting-drop
vapor diffusion with various precipitants, buffers, and additives.

o Optimize lead conditions to obtain diffraction-quality crystals of the SIRT2-FLS-359
complex.

e Data Collection and Structure Determination:

o Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. The
SIRT2-FLS-359 complex diffracted to 1.8 A resolution.[1]

o Process the diffraction data (indexing, integration, and scaling).

o Solve the structure using molecular replacement with a known SIRT2 structure (e.g., PDB
ID 3ZGO) as the search model.[1]

o Refine the model against the experimental data, building the FLS-359 ligand into the
electron density map.

o Analyze the final structure to identify key binding interactions, such as -1t stacking with
F119, F190, and Y139, and hydrogen bonds.[1]

Conclusion
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FLS-359 represents a significant development in the field of sirtuin modulators. Its allosteric
mechanism of inhibition, substrate selectivity, and demonstrated efficacy in cellular models
highlight its potential as both a valuable research tool and a lead compound for therapeutic
development.[1] The detailed structural and biochemical data available provide a solid
foundation for understanding its mode of action and for the future design of next-generation
SIRT2 inhibitors. The experimental protocols outlined in this guide offer a framework for the
continued investigation of FLS-359 and other modulators targeting this important enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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